

Technical Support Center: Confirming C646 Activity in Cells

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Compound of Interest

Compound Name: C646

Cat. No.: B7789139

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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to confirming the cellular activity of **C646**, a selective inhibitor of the p300/CREB-binding protein (CBP) histone acetyltransferases (HATs). Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure the successful design and interpretation of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is **C646** and what is its primary mechanism of action?

A1: **C646** is a cell-permeable, small molecule inhibitor that is highly selective for the histone acetyltransferases p300 and CBP.^[1] It functions as a competitive inhibitor of acetyl-CoA, binding to the active site of p300/CBP and preventing the transfer of acetyl groups to histone and non-histone protein substrates.^[2] The inhibition constant (K_i) for p300 is approximately 400 nM.^[1]

Q2: How can I confirm that **C646** is active in my cell line?

A2: Confirmation of **C646** activity can be achieved through a combination of target engagement, proximal pharmacodynamic, and downstream phenotypic assays. The most common methods include:

- Western Blotting: To detect a decrease in the acetylation of p300/CBP substrates, such as histone H3 at lysine 27 (H3K27ac).

- Quantitative PCR (qPCR): To measure changes in the expression of genes regulated by p300/CBP, such as MYC.[3]
- Cellular Thermal Shift Assay (CETSA®): To confirm direct binding of **C646** to p300/CBP in intact cells.[4]
- Phenotypic Assays: To observe downstream biological effects like cell cycle arrest or apoptosis.[5][6]

Q3: What is the typical concentration range and treatment time for **C646**?

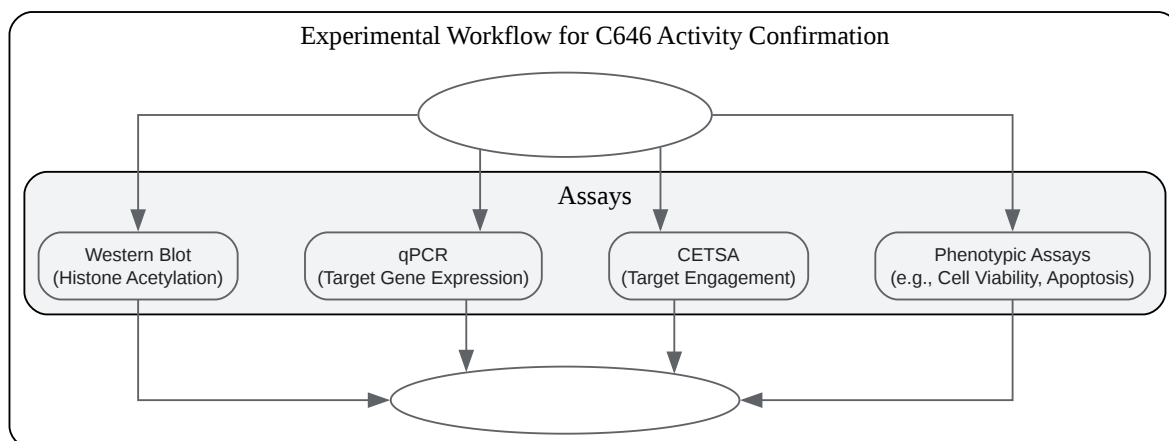
A3: The effective concentration of **C646** can vary significantly between cell lines and the experimental endpoint being measured. Generally, concentrations ranging from 10 μ M to 50 μ M are used for cell-based assays.[6][7] Treatment times can range from a few hours for observing changes in histone acetylation (e.g., 4-6 hours) to 24-72 hours for assessing effects on cell viability and gene expression.[6][8] It is crucial to perform a dose-response and time-course experiment for your specific cell line and assay.

Q4: Are there any known off-target effects of **C646**?

A4: Yes. While **C646** is selective for p300/CBP over other HATs, some off-target activities have been reported, particularly at higher concentrations.[2] These include the inhibition of tubulin polymerization and potential reactivity with thiols.[9] Additionally, some studies have observed a paradoxical increase in histone acetylation at certain sites after **C646** treatment, which may be due to the inhibition of histone deacetylases (HDACs) at higher concentrations or compensatory mechanisms within the cell.[5]

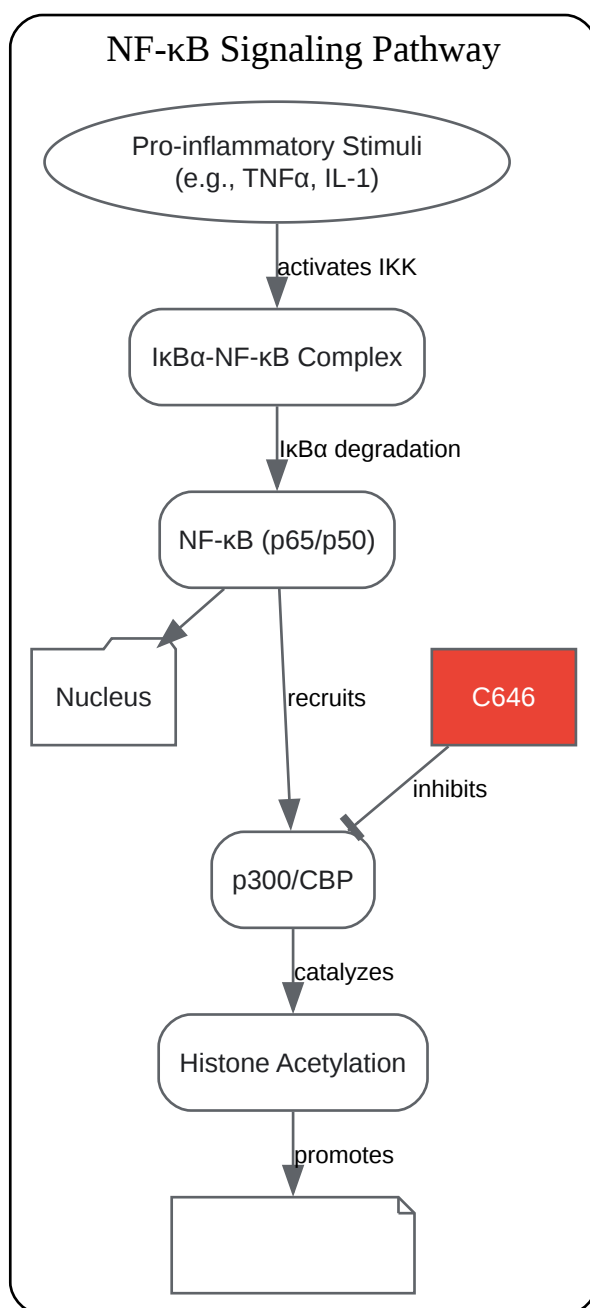
Experimental Workflows and Signaling Pathways

Below are diagrams illustrating a typical experimental workflow for confirming **C646** activity and the key signaling pathways involving p300/CBP that are affected by this inhibitor.



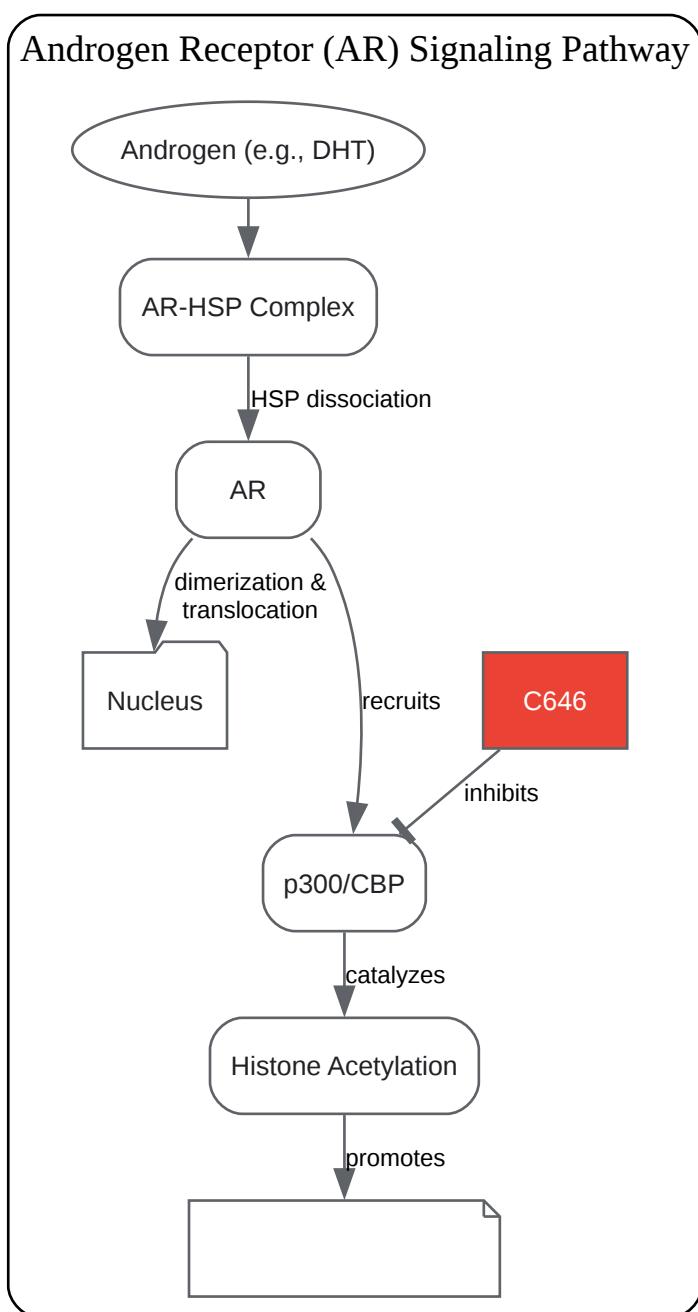
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Figure 1. A generalized experimental workflow for confirming **C646** activity in cells.



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Figure 2. The role of p300/CBP in the NF- κ B signaling pathway and its inhibition by **C646**.



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